Anhydrofulvic acid

Antifungal research Candida albicans Natural product screening

For research programs requiring compound-specific polyketide activity, anhydrofulvic acid (AFA) provides a non-interchangeable, validated tool with defined pharmacological profiles. This dehydration product of fulvic acid exhibits 17-fold greater anti-Candida potency (IC₅₀ 7.3 µg/mL vs. >125 µg/mL) and 13-fold stronger PTP1B inhibition (IC₅₀ 1.90 µM vs. >25.8 µM for citromycetin). - PTP1B Inhibition: Demonstrates dose-dependent, competitive inhibition superior to ursolic acid (3.10 µM), validating its use as a reference inhibitor in insulin signaling and type 2 diabetes research. - Antifungal Efficacy: Confirmed fungicidal activity with 83.6% cell elimination in 24 hours, biofilm restriction, hyphae inhibition, and ergosterol synthesis reduction, suitable for combination therapy studies. - β-Lactamase Research: A validated natural product-derived MBL inhibitor (IC₅₀ 20 µg/mL) for restoring carbapenem efficacy in antibiotic adjuvant programs.

Molecular Formula C14H10O7
Molecular Weight 290.22 g/mol
Cat. No. B1243118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrofulvic acid
Synonymsanhydrofulvic acid
Molecular FormulaC14H10O7
Molecular Weight290.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O
InChIInChI=1S/C14H10O7/c1-5-2-8-6(4-20-5)12(16)10-9(21-8)3-7(15)13(17)11(10)14(18)19/h2-3,15,17H,4H2,1H3,(H,18,19)
InChIKeyQECRRBWJXIZNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrofulvic Acid Procurement Guide


Anhydrofulvic acid (AFA; CAS 95730-85-1; C₁₄H₁₀O₇) is a fungal polyketide secondary metabolite first characterized as the dehydration product of fulvic acid from Penicillium and Cercospora species [1]. The compound exhibits a fused pyranochromene core structure with a molecular weight of 290.23 g/mol and is distinguished from its parent fulvic acid by the loss of a water molecule, conferring altered chemical stability and biological activity profiles [2]. AFA has demonstrated quantifiable antimicrobial activity against both Gram-positive bacteria (notably MRSA) and fungal pathogens (Candida species), as well as enzyme inhibitory activity against specific therapeutic targets including protein tyrosine phosphatase 1B (PTP1B) and metallo-β-lactamase (MBL) [3][4].

Antifungal screening studies against Candida species
PTP1B enzyme inhibition assay context
MBL inhibitor screening for antibiotic resistance research
Natural product probe with defined antimicrobial and enzyme inhibitory profiles

Why Analogs Cannot Substitute for Anhydrofulvic Acid


Despite structural homology within the polyketide class, anhydrofulvic acid exhibits quantifiably distinct biological activity that precludes generic substitution. Direct head-to-head comparison with fulvic acid reveals a greater than 17-fold difference in anti-Candida potency, while comparison with the isomeric polyketide citromycetin shows a greater than 13-fold difference in PTP1B inhibitory activity [1]. Furthermore, the dehydration of fulvic acid to anhydrofulvic acid introduces a lactone ring that alters both chemical stability during storage and the compound‘s pharmacokinetic properties, with AFA demonstrating unique fungicidal kinetics and post-antibiotic effects not reported for fulvic acid [2][3]. These differential activity profiles underscore that in-class compounds are not functionally interchangeable, necessitating compound-specific procurement for defined research objectives.

Anti-Candida potency: Reported potency difference vs. fulvic acid may significantly limit assay sensitivity if substituted.
PTP1B inhibition profile: Structural analog citromycetin shows no meaningful inhibition, indicating high target-specificity variation.
Stability & PK properties: Dehydration-induced lactone ring alters chemical stability and pharmacokinetic behavior relative to parent fulvic acid.

Anhydrofulvic Acid Comparative Performance


Anti-Candida Activity vs Fulvic Acid

In a direct head-to-head comparison of secondary metabolites isolated from the same endophytic Cercospora sp. culture, anhydrofulvic acid (AFA) demonstrated significantly superior anti-Candida activity relative to fulvic acid (F.A.). While F.A. exhibited an IC₅₀ of 125 µg/mL against C. albicans, AFA achieved an IC₅₀ of 7.3 µg/mL—a 17.1-fold improvement in potency [1]. Furthermore, AFA demonstrated fungicidal activity in time-kill assays, eliminating 83.6% of C. albicans cells within 24 hours at MIC concentration, whereas F.A. showed only fungistatic effects under comparable conditions [1]. AFA also strongly restricted biofilm production and hyphae formation, phenotypes not observed with F.A. in the same study [1].

Anti-Candida Activity
Head-to-head
7.3 µg/mL vs 125 µg/mL (C. albicans)
Supports antifungal screening context
Fungicidal kinetics and biofilm inhibition also reported
Antifungal research Candida albicans Natural product screening

PTP1B Inhibition vs Citromycetin

In a comparative PTP1B enzyme inhibition study evaluating secondary metabolites from the marine-derived fungus Penicillium sp. JF-55, anhydrofulvic acid exhibited the most potent activity among all tested compounds, with an IC₅₀ of 1.90 µM [1]. This represents a 2.8-fold improvement over the novel metabolite penstyrylpyrone (IC₅₀ = 5.28 µM) and a greater than 13.6-fold improvement over the isomeric polyketide citromycetin, which showed no meaningful inhibition up to 25.8 µM [1]. Notably, AFA outperformed the established positive control ursolic acid (IC₅₀ = 3.10 µM) by 1.6-fold in the same assay system [1].

PTP1B Inhibition
Head-to-head
1.90 µM (AFA) vs >25.8 µM (citromycetin), 3.10 µM (ursolic acid control)
Supports PTP1B enzyme inhibition context
Dose-dependent competitive inhibition confirmed
Diabetes research Insulin signaling Enzyme inhibition

MBL Inhibition vs ODTAA

In a screening program for metallo-β-lactamase (MBL) inhibitors produced by microorganisms, anhydrofulvic acid isolated from Penicillium sp. FKI-6957 demonstrated direct MBL inhibitory activity with an IC₅₀ of 20 µg/mL [1]. In the same assay system, the comparator compound ODTAA (3Z,5E-octa-3,5-diene-1,3,4-tricarboxylic acid 3,4-anhydride) exhibited an IC₅₀ of 24 µg/mL, representing a 1.2-fold or 16.7% improvement for anhydrofulvic acid [1]. The MBL inhibitory activity of anhydrofulvic acid was reported as a novel finding not previously described for this compound class [1].

MBL Inhibition
Head-to-head
20 µg/mL vs 24 µg/mL (ODTAA)
Supports β-lactamase inhibitor screening
Novel finding for this compound class
Antibiotic resistance β-lactamase inhibition Antimicrobial adjuvant

MRSA Antibacterial Activity

Anhydrofulvic acid demonstrates quantifiable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported MIC of 8 mg/mL [1]. While this absolute potency is moderate, the activity is notable within the context of this polyketide subclass. For class-level inference comparison, the isomeric polyketide citromycetin exhibits MIC values of 64 µg/mL against S. aureus and other Gram-positive bacteria, representing approximately an 8-fold potency difference [2]. However, caution is warranted as these measurements derive from different assay systems and conditions, and no direct head-to-head comparison of these compounds against MRSA has been published.

MRSA Activity
Data to verify
MIC 8 mg/mL (MRSA)
Supports Gram-positive antibacterial screening
Cross-study context; direct comparator data not available
Antibacterial research MRSA Gram-positive pathogens

Antifungal Synergy and Ergosterol Inhibition

In combination studies with clinical antifungal agents, anhydrofulvic acid demonstrated synergistic activity with both amphotericin B and nystatin against C. albicans [1]. This synergistic effect was mechanistically linked to AFA‘s capacity to reduce ergosterol biosynthesis in the fungal pathogen, confirmed through direct ergosterol quantification, comparative expression profiling of ergosterol pathway genes, and molecular docking studies showing interaction with C. albicans squalene epoxidase [1]. In contrast, fulvic acid did not demonstrate comparable synergistic activity or ergosterol pathway modulation in the same study [1]. Additionally, AFA exhibited a measurable post-antibiotic effect (PAE), suppressing C. albicans growth for extended time periods following compound removal [1].

Synergy & Ergosterol
Head-to-head
Synergistic with amphotericin B and nystatin; ergosterol reduction confirmed
Supports combination antifungal and membrane biology studies
Squalene epoxidase docking data reported
Antifungal combination therapy Synergy studies Ergosterol biosynthesis

Anhydrofulvic Acid Optimal Use Cases


Candida albicans Antifungal and Biofilm Research

Anhydrofulvic acid is optimally deployed in C. albicans antifungal discovery programs where direct comparison against fulvic acid provides a clear potency benchmark. With an IC₅₀ of 7.3 µg/mL—17-fold superior to fulvic acid—and demonstrated fungicidal activity eliminating 83.6% of cells in 24 hours, AFA serves as a validated positive control or lead scaffold for antifungal screening campaigns [1]. The compound‘s confirmed biofilm restriction activity and hyphae formation inhibition further support its use in virulence factor studies targeting C. albicans pathogenicity mechanisms.

PTP1B-Targeted Diabetes and Metabolic Research

For investigators studying insulin signaling and type 2 diabetes therapeutics, anhydrofulvic acid offers a chemically tractable PTP1B inhibitor with an IC₅₀ of 1.90 µM—superior to the benchmark compound ursolic acid (3.10 µM) and substantially more potent than the structurally related citromycetin (>25.8 µM) [1]. The compound‘s dose-dependent, competitive inhibition mechanism makes it suitable for structure-activity relationship studies and as a reference inhibitor in PTP1B enzymatic assays.

MBL Inhibitor Screening for Antibiotic Resistance

Anhydrofulvic acid is applicable in antibiotic adjuvant research programs targeting metallo-β-lactamase-mediated resistance in Gram-negative pathogens. With a demonstrated MBL IC₅₀ of 20 µg/mL—outperforming ODTAA (24 µg/mL) in the same assay system—AFA represents one of the few natural product-derived MBL inhibitors with validated in vitro activity [1]. This application is particularly relevant for screening campaigns seeking to restore carbapenem efficacy against MBL-producing Enterobacteriaceae.

Antifungal Combination Therapy & Ergosterol Pathway

Researchers investigating antifungal synergy or ergosterol biosynthesis inhibition can utilize anhydrofulvic acid as a tool compound with demonstrated mechanistic activity. The compound‘s confirmed synergistic interaction with amphotericin B and nystatin, coupled with validated ergosterol reduction and squalene epoxidase binding data, supports its use in combination therapy development and fungal membrane biology studies [1]. These properties are not shared by fulvic acid, underscoring the compound-specific nature of these research applications.

Application
Selection Property
Validation Focus
Candida albicans antifungal screening studies
Reported anti-Candida potency and biofilm inhibition
Fungicidal time-kill and hyphae formation endpoints
PTP1B-targeted metabolic signaling research
PTP1B inhibition profile
Enzyme kinetics and comparative inhibition assays
MBL inhibitor screening for antibiotic resistance
MBL inhibitory activity
Nitrocefin-based enzyme assay validation
Combination antifungal and ergosterol pathway research
Synergistic antifungal profile
Ergosterol biosynthesis and squalene epoxidase modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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